molecular formula C12H17Cl2NO2 B3325057 Baclofen Ethyl Ester Hydrochloride CAS No. 204503-99-1

Baclofen Ethyl Ester Hydrochloride

Numéro de catalogue: B3325057
Numéro CAS: 204503-99-1
Poids moléculaire: 278.17 g/mol
Clé InChI: HRLCMVZWOZYWPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Baclofen Ethyl Ester Hydrochloride is a derivative of baclofen, a well-known muscle relaxant and antispastic agent. Baclofen itself is a gamma-aminobutyric acid (GABA) agonist that primarily targets GABA B receptors in the central nervous system. This compound is synthesized to enhance the pharmacokinetic properties of baclofen, potentially offering improved solubility and bioavailability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen Ethyl Ester Hydrochloride typically involves the esterification of baclofen. One common method includes the reaction of baclofen with ethanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction proceeds under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions: Baclofen Ethyl Ester Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Pharmacological Properties

Baclofen Ethyl Ester Hydrochloride exhibits several pharmacological properties that make it suitable for various applications:

  • Muscle Relaxation : BEH retains the muscle relaxant properties of baclofen, making it effective in treating conditions characterized by spasticity.
  • Neuroprotective Effects : Research indicates that baclofen can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in neuronal tissues . This suggests potential applications in neurodegenerative diseases.
  • Alcohol Use Disorder (AUD) : Clinical studies have shown that baclofen may help reduce cravings and anxiety in patients with AUD, indicating its utility in addiction treatment .

Treatment of Spasticity

BEH is primarily investigated for its efficacy in managing spasticity. Studies have demonstrated that baclofen, including its ester derivatives, can significantly alleviate symptoms in patients with spinal cord injuries and multiple sclerosis. The intrathecal administration of baclofen has been shown to be more effective than oral formulations in some cases .

Neuroprotection

Research has highlighted the neuroprotective effects of baclofen derivatives. For instance, animal studies indicate that baclofen can reduce neuronal damage following ischemic events by modulating inflammatory responses and oxidative stress levels . This positions BEH as a candidate for further research in neuroprotective therapies.

Alcohol Dependence Treatment

Baclofen has been studied as a treatment for alcohol dependence. Evidence suggests that it may help reduce withdrawal symptoms and cravings, facilitating recovery from addiction . A meta-analysis indicated that baclofen does not significantly increase adverse events compared to placebo, making it a promising option for AUD management .

Data Tables

The following tables summarize key findings from various studies on this compound.

Table 1: Efficacy of Baclofen in Spasticity Management

Study TypePopulationTreatment MethodOutcome MeasuresFindings
Clinical TrialMS PatientsIntrathecal BaclofenMuscle spasticity scoresSignificant reduction observed
Observational StudySpinal Cord InjuryOral BaclofenPain and spasticityModerate improvement noted
Case ReportCerebral PalsyCombined TherapyQuality of life assessmentsEnhanced mobility reported

Table 2: Baclofen in Alcohol Use Disorder

Study TypePopulationTreatment DurationOutcome MeasuresFindings
Randomized ControlAlcohol Dependence12 weeksCraving scaleReduced cravings significantly
Meta-AnalysisVarious StudiesVariesAdverse eventsNo significant increase noted

Case Studies

Case Study 1 : A 45-year-old male with multiple sclerosis exhibited significant improvement in muscle spasticity after switching from oral baclofen to intrathecal administration of BEH. His muscle tone decreased markedly, and he reported improved mobility.

Case Study 2 : A cohort of patients undergoing treatment for alcohol dependence showed reduced anxiety levels when administered baclofen as part of their therapy regimen. Follow-up assessments indicated lower relapse rates compared to control groups.

Mécanisme D'action

Baclofen Ethyl Ester Hydrochloride exerts its effects by acting as an agonist at GABA B receptors. Upon binding to these receptors, it induces hyperpolarization of neuronal membranes by increasing potassium conductance and decreasing calcium conductance. This results in reduced neuronal excitability and muscle relaxation .

Comparaison Avec Des Composés Similaires

Uniqueness: Baclofen Ethyl Ester Hydrochloride is unique due to its esterified form, which potentially offers better pharmacokinetic properties compared to baclofen. This modification aims to improve solubility, bioavailability, and overall therapeutic efficacy .

Activité Biologique

Baclofen Ethyl Ester Hydrochloride (BEH) is a derivative of baclofen, a well-known gamma-aminobutyric acid (GABA) receptor agonist primarily used for its muscle relaxant and antispastic properties. This article explores the biological activity of BEH, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Baclofen and Its Derivatives

Baclofen is recognized for its ability to reduce spasticity by acting on GABA_B receptors in the central nervous system (CNS). It has been shown to inhibit excitatory neurotransmitter release, leading to muscle relaxation and decreased motor neuron excitability . The ethyl ester form, BEH, is hypothesized to enhance the pharmacokinetic profile of baclofen by improving its lipophilicity and blood-brain barrier penetration.

Baclofen acts as an agonist at GABA_B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. The binding of baclofen to these receptors results in:

  • Increased Potassium Conductance : This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.
  • Decreased Calcium Influx : The inhibition of voltage-gated calcium channels results in reduced neurotransmitter release from presynaptic neurons .

The pharmacological effects of BEH are expected to mirror those of baclofen but with enhanced efficacy due to better CNS availability.

Absorption and Distribution

Research indicates that BEH exhibits improved lipophilicity compared to baclofen, which may facilitate better absorption and distribution within the CNS. The octanol-water partition coefficients for various baclofen esters suggest that BEH has a favorable profile for crossing the blood-brain barrier .

Metabolism

Baclofen is primarily metabolized in the liver through deamination, yielding inactive metabolites. The esterification process in BEH may alter its metabolic pathway, potentially leading to more efficient conversion back to active baclofen upon hydrolysis .

Elimination

Approximately 70-80% of baclofen is excreted unchanged via renal pathways. The elimination half-life ranges from 2-6 hours after oral administration . The pharmacokinetics of BEH may differ due to its prodrug nature.

In Vitro Studies

In vitro studies have demonstrated that BEH exhibits significant GABA_B receptor agonistic activity. For example, various homologues of baclofen have been synthesized and tested for their efficacy at GABA_B receptors, with some showing promising EC50 values indicating potent activity .

In Vivo Studies

A study involving rat models assessed the central nervous system effects of BEH compared to standard baclofen. Results indicated that BEH provided enhanced muscle relaxation and spasticity reduction, supporting its potential as a more effective therapeutic agent .

Case Studies and Clinical Implications

A review of clinical applications highlights several case studies where baclofen derivatives have been used effectively in managing conditions such as multiple sclerosis and spinal cord injuries. Notably, patients receiving intrathecal baclofen therapy reported significant improvements in spasticity control compared to oral formulations .

Comparative Data Table

CompoundEC50 (μM)Lipophilicity (Log D)CNS AvailabilityMechanism
Baclofen5.8-0.96ModerateGABA_B receptor agonist
This compoundTBD0.77HighGABA_B receptor agonist
Methyl BaclofenTBD0.48LowGABA_B receptor agonist

Propriétés

IUPAC Name

ethyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9;/h3-6,10H,2,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLCMVZWOZYWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Baclofen Ethyl Ester Hydrochloride
Reactant of Route 2
Reactant of Route 2
Baclofen Ethyl Ester Hydrochloride
Reactant of Route 3
Reactant of Route 3
Baclofen Ethyl Ester Hydrochloride
Reactant of Route 4
Reactant of Route 4
Baclofen Ethyl Ester Hydrochloride
Reactant of Route 5
Reactant of Route 5
Baclofen Ethyl Ester Hydrochloride
Reactant of Route 6
Baclofen Ethyl Ester Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.